Aptazapine maleate is categorized under the class of compounds known as heterocyclic aromatic compounds. Its structure consists of a piperidine ring fused to a benzodioxole moiety, which contributes to its pharmacological activity. The compound has been the subject of various patents, indicating its significance in medicinal chemistry and drug development .
The synthesis of aptazapine maleate typically involves several steps that integrate the formation of its key structural components:
Aptazapine maleate has a complex molecular structure characterized by:
Aptazapine maleate can undergo several chemical reactions relevant to its pharmacological activity:
The mechanism of action of aptazapine maleate primarily involves modulation of neurotransmitter systems in the brain:
Studies have shown that compounds similar to aptazapine exhibit enhanced serotonergic activity leading to improved mood stabilization in preclinical models .
Aptazapine maleate exhibits several notable physical and chemical properties:
Properties are often characterized using techniques such as:
Aptazapine maleate has significant applications in the pharmaceutical industry:
Aptazapine maleate (developmental code CGS-7525A) is a tetracyclic antidepressant (TeCA) developed by Ciba-Geigy in the 1980s. It progressed to clinical trials for major depressive disorder but was never commercially marketed. Its development aligned with efforts to create antidepressants with improved tolerability over first-generation tricyclics, focusing on noradrenergic and specific serotonergic mechanisms [1] [2] [4].
Pharmacologically, aptazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It functions primarily as a potent α₂-adrenergic receptor antagonist, exhibiting approximately 10-fold greater affinity for this receptor than the structurally related compound mianserin. Additional receptor interactions include:
This receptor profile enhances norepinephrine and serotonin neurotransmission through presynaptic disinhibition while avoiding monoamine reuptake inhibition – a mechanistic signature of contemporary SSRIs and SNRIs [4] [10]. Animal studies demonstrated aptazapine's ability to suppress cataplexy in narcoleptic models, supporting its central α₂-antagonism and potential utility in disorders beyond depression [6].
Table 1: Key Pharmacological Targets of Aptazapine Maleate
Target Receptor | Action | Relative Potency |
---|---|---|
α₂-Adrenergic | Antagonist | 10× > mianserin |
5-HT₂ | Antagonist | Moderate |
H₁ | Inverse agonist | Moderate |
SERT/NET | No effect | Not applicable |
Aptazapine belongs to the tetracyclic antidepressant class, characterized by a four-ring core structure. It shares structural and mechanistic similarities with:
Table 2: Structural and Pharmacological Comparison of Select TeCAs
Compound | Core Structure | Molecular Formula (Base) | Key Pharmacological Differences from Aptazapine |
---|---|---|---|
Aptazapine | 6,14,17-Triazatetracyclo[12.4.0.0²,⁶.0⁸,¹³]octadeca-2,4,8,10,12-pentaene | C₁₆H₁₉N₃ | Reference compound |
Mianserin | 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine | C₁₈H₂₀N₂ | Lower α₂ affinity; higher H₁ affinity |
Mirtazapine | 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | C₁₇H₁₉N₃ | Stronger H₁ affinity; added 5-HT₃ antagonism |
The maleate salt (C₂₀H₂₃N₃O₄; molecular weight 369.42 g/mol) improves aptazapine's aqueous solubility for pharmacological use [1] [7] [10]. Recent cryo-EM studies reveal that TeCAs like aptazapine and mianserin adopt unique agonist-like binding poses at 5-HT₁ₑ receptors despite acting as antagonists at other serotonin receptors. This unexpected activity (EC₅₀ ~123 nM for aptazapine) may contribute to antimigraine effects observed in clinical reports of related TeCAs [5].
Structurally, TeCAs diverge from tricyclic antidepressants through:
These modifications enable nuanced receptor interaction profiles distinct from earlier antidepressant classes, positioning aptazapine as a historically significant candidate in the evolution of multifunctional antidepressants.
Table 3: Structural Features of Aptazapine Maleate
Property | Specification |
---|---|
IUPAC Name | (2Z)-but-2-enedioic acid; 17-methyl-6,14,17-triazatetracyclo[12.4.0.0²,⁶.0⁸,¹³]octadeca-2,4,8,10,12-pentaene |
CAS Number (base) | 71576-40-4 |
CAS Number (maleate) | 71576-41-5 |
Molecular Weight | 369.421 g/mol |
SMILES | CN1CCN2C(C1)C1=CC=CN1CC1=C2C=CC=C1.OC(=O)/C=C\C(O)=O |
ChEMBL ID | CHEMBL2106459 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0